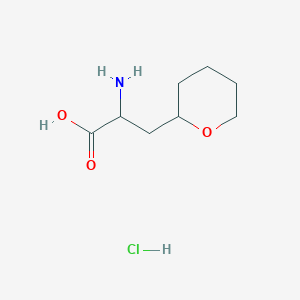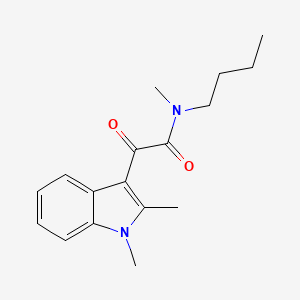
(6-Chloroquinolin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloroquinolin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its diverse applications in various research fields. This compound has been widely studied for its potential use in medicinal chemistry, biochemistry, and materials science. The synthesis of this compound has been established using various methods, and its mechanism of action has been investigated in detail.
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (6-Chloroquinolin-4-yl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In transmetalation, the organoboron compound, such as this compound, transfers the organic group from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature.
实验室实验的优点和局限性
(6-Chloroquinolin-4-yl)boronic acid has several advantages for lab experiments. It exhibits high potency and selectivity against cancer cells and viruses, making it a promising compound for drug development. Moreover, this compound has been shown to exhibit low toxicity towards normal cells, indicating its potential use as a therapeutic agent. However, this compound has some limitations for lab experiments. It is a hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. Moreover, this compound is sensitive to air and moisture, which can affect its stability and purity.
未来方向
(6-Chloroquinolin-4-yl)boronic acid has several future directions for research. One of the potential directions is the development of this compound-based drugs for the treatment of cancer and viral infections. Moreover, this compound can be used as a tool for the study of proteasome function and inhibition. In addition, this compound can be modified to improve its solubility and stability, which can enhance its potential use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. Its synthesis has been established using various methods, and its mechanism of action has been investigated in detail. This compound exhibits potent anticancer, antiviral, and antibacterial activities, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. Several future directions for research have been identified, indicating the potential use of this compound in various research fields.
合成方法
The synthesis of (6-Chloroquinolin-4-yl)boronic acid has been established using several methods. One of the commonly used methods is the Suzuki-Miyaura cross-coupling reaction between 6-chloroquinolin-4-boronic acid and aryl or vinyl halides. This method has been reported to yield high purity and good yield of this compound. Other methods such as Sonogashira coupling, Stille coupling, and Negishi coupling have also been used for the synthesis of this compound.
科学研究应用
(6-Chloroquinolin-4-yl)boronic acid has been extensively studied for its potential use in medicinal chemistry. It has been reported to exhibit potent anticancer, antiviral, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, this compound has been reported to inhibit the replication of hepatitis C virus and dengue virus. In addition, this compound has been shown to possess antibacterial activity against several gram-positive and gram-negative bacteria.
属性
IUPAC Name |
(6-chloroquinolin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIDSVNUPMIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(C=CC2=NC=C1)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2792204.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2792210.png)
![(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate](/img/structure/B2792211.png)


![8-[(dibenzylamino)methyl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792215.png)

![N-benzyl-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2792217.png)

![4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2792219.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2792223.png)
![2-[2-(3-Hydroxy-propyl)-benzoimidazol-1-yl]-N-isopropyl-N-phenyl-acetamide](/img/structure/B2792224.png)